Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
- Starting materials: Phenylboronic acid and the intermediate compound from Step 2.
- Reaction: The phenyl group is introduced through a Suzuki-Miyaura coupling reaction, using a palladium catalyst and a base like potassium phosphate (K₃PO₄) in a solvent such as toluene.
Industrial Production Methods
Industrial production of Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods, such as recrystallization and chromatography, are crucial for achieving high-quality products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the chlorobenzamido and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
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Step 1: Synthesis of Thiophene Ring
- Starting materials: 2-chlorobenzoyl chloride and thiophene-2-carboxylic acid.
- Reaction: The thiophene ring is synthesized through a cyclization reaction, often using a base such as potassium carbonate (K₂CO₃) in a polar solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorobenzamido group or to modify the thiophene ring using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH₄, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), polar solvents (e.g., DMF), and catalysts (e.g., iron(III) chloride).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or reduced thiophene derivatives.
Substitution: Formation of halogenated or functionalized thiophene derivatives.
Scientific Research Applications
Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. For example, the chlorobenzamido group may interact with the active site of an enzyme, while the phenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate
- Methyl 3-(2-fluorobenzamido)-5-phenylthiophene-2-carboxylate
- Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate
Uniqueness
Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate is unique due to the presence of the chlorobenzamido group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-[(2-chlorobenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S/c1-24-19(23)17-15(11-16(25-17)12-7-3-2-4-8-12)21-18(22)13-9-5-6-10-14(13)20/h2-11H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRLGLGKCJIWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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